molecular formula C17H15ClN2O4S B12897591 1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester CAS No. 206256-17-9

1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12897591
CAS No.: 206256-17-9
M. Wt: 378.8 g/mol
InChI Key: JXTDGSSKFVIMSF-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the sulfonylation of 1H-indole-2-carboxylic acid with 2-amino-5-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitro-substituted derivatives.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can also bind to various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-2-carboxylic acid, 3-((2-amino-5-bromophenyl)sulfonyl)-, ethyl ester
  • 1H-Indole-2-carboxylic acid, 3-((2-amino-5-fluorophenyl)sulfonyl)-, ethyl ester
  • 1H-Indole-2-carboxylic acid, 3-((2-amino-5-methylphenyl)sulfonyl)-, ethyl ester

Uniqueness

1H-Indole-2-carboxylic acid, 3-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is unique due to the presence of the chlorine atom in the 2-amino-5-chlorophenyl group. This chlorine atom can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

206256-17-9

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-5-3-4-6-13(11)20-15)25(22,23)14-9-10(18)7-8-12(14)19/h3-9,20H,2,19H2,1H3

InChI Key

JXTDGSSKFVIMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=C(C=CC(=C3)Cl)N

Origin of Product

United States

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